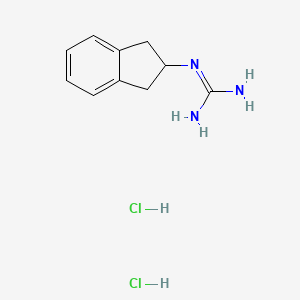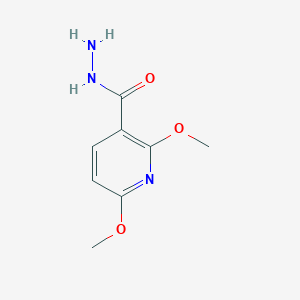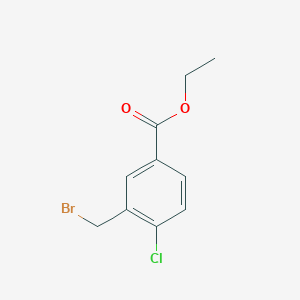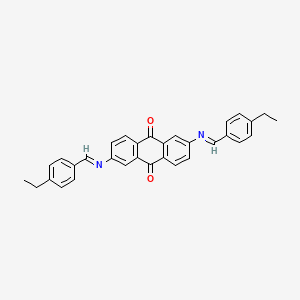
2,6-Bis((4-ethylbenzylidene)amino)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis((4-ethylbenzylidene)amino)anthracene-9,10-dione is a synthetic organic compound with the molecular formula C32H26N2O2. It is known for its distinctive structure, which includes two ethylbenzylideneamino groups attached to an anthracene-9,10-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((4-ethylbenzylidene)amino)anthracene-9,10-dione typically involves the condensation of 2,6-diaminoanthraquinone with 4-ethylbenzaldehyde. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis((4-ethylbenzylidene)amino)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene.
Substitution: The ethylbenzylideneamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce anthracene derivatives. Substitution reactions can lead to a variety of functionalized compounds .
Scientific Research Applications
2,6-Bis((4-ethylbenzylidene)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and materials.
Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals and bioactive molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in other therapeutic areas.
Industry: It is used in the development of dyes, pigments, and other materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of 2,6-Bis((4-ethylbenzylidene)amino)anthracene-9,10-dione involves its interaction with molecular targets and pathways within cells. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit specific enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis((4-dimethylaminobenzylidene)amino)anthracene-9,10-dione
- 2,6-Bis((4-methoxybenzylidene)amino)anthracene-9,10-dione
- 2,6-Bis((4-chlorobenzylidene)amino)anthracene-9,10-dione
Uniqueness
2,6-Bis((4-ethylbenzylidene)amino)anthracene-9,10-dione is unique due to the presence of ethyl groups on the benzylideneamino moieties. This structural feature can influence its chemical reactivity, biological activity, and physical properties, distinguishing it from other similar compounds .
Properties
CAS No. |
106159-41-5 |
|---|---|
Molecular Formula |
C32H26N2O2 |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
2,6-bis[(4-ethylphenyl)methylideneamino]anthracene-9,10-dione |
InChI |
InChI=1S/C32H26N2O2/c1-3-21-5-9-23(10-6-21)19-33-25-13-15-27-29(17-25)31(35)28-16-14-26(18-30(28)32(27)36)34-20-24-11-7-22(4-2)8-12-24/h5-20H,3-4H2,1-2H3 |
InChI Key |
YYOGUDMOCVJQLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4)N=CC5=CC=C(C=C5)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


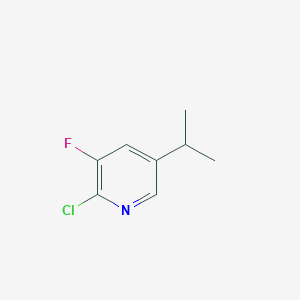



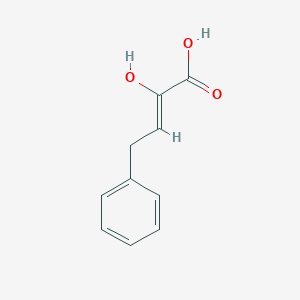
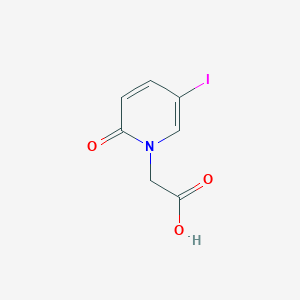


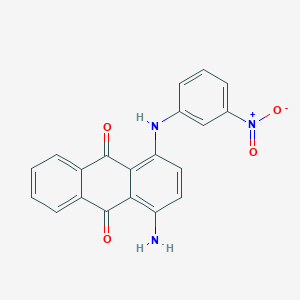
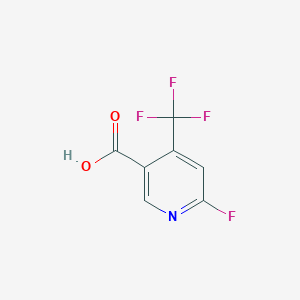
![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylicacid,2-(hydroxymethyl)-,1,1-dimethylethylester,(2R,5R)-rel-](/img/structure/B13131320.png)
